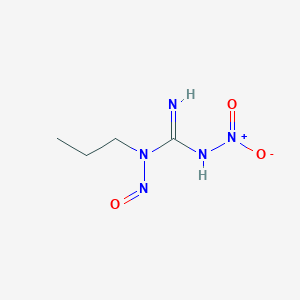
N'-Nitro-N-nitroso-N-propylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Nitro-N-nitroso-N-propylguanidine is a chemical compound with the molecular formula C₄H₉N₅O₃ and a molecular weight of 175.15 g/mol It is known for its unique structure, which includes both nitro and nitroso functional groups attached to a guanidine core
准备方法
Synthetic Routes and Reaction Conditions
N’-Nitro-N-nitroso-N-propylguanidine can be synthesized through a multi-step process involving the nitration and nitrosation of propylguanidine. The general synthetic route involves the following steps :
Nitration: Propylguanidine is treated with nitric acid to introduce the nitro group.
Nitrosation: The nitrated product is then reacted with sodium nitrite in the presence of an acid to introduce the nitroso group.
The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of N’-Nitro-N-nitroso-N-propylguanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions safely and efficiently. The final product is purified through crystallization or other separation techniques to achieve the required purity for various applications.
化学反应分析
Types of Reactions
N’-Nitro-N-nitroso-N-propylguanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro and nitroso groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroguanidine derivatives, while reduction can produce amine derivatives.
科学研究应用
N’-Nitro-N-nitroso-N-propylguanidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential mutagenic and genotoxic effects, making it useful in genetic research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to induce DNA damage.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N’-Nitro-N-nitroso-N-propylguanidine involves its ability to interact with DNA and other cellular components. The nitro and nitroso groups can form reactive intermediates that induce DNA damage, leading to mutagenic and cytotoxic effects. This property makes it a valuable tool in genetic research and a potential candidate for cancer therapy .
相似化合物的比较
Similar Compounds
N-Nitroso-N-methylurea: Another nitroso compound with mutagenic properties.
N-Nitroso-N-ethylurea: Similar in structure and function, used in genetic research.
N-Nitroso-N-methylguanidine: Shares the guanidine core and nitroso group, with similar applications.
Uniqueness
N’-Nitro-N-nitroso-N-propylguanidine is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C4H9N5O3 |
|---|---|
分子量 |
175.15 g/mol |
IUPAC 名称 |
3-nitro-1-nitroso-1-propylguanidine |
InChI |
InChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6) |
InChI 键 |
PVVCHFOAZOVDRK-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C(=N)N[N+](=O)[O-])N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


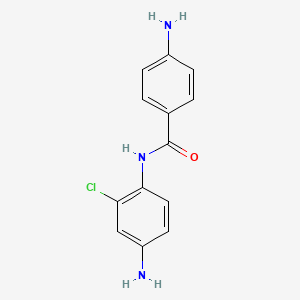
![Imidazo[1,2-B]pyridazin-3-ylmethanol](/img/structure/B8802194.png)
![1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B8802202.png)
![furo[3,2-c]quinolin-4(5H)-one](/img/structure/B8802214.png)
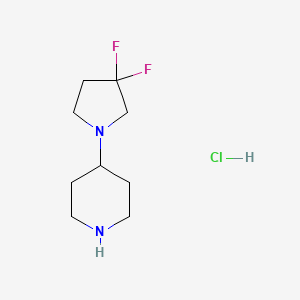
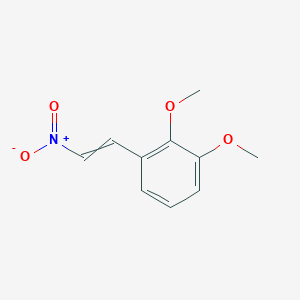
![2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B8802221.png)
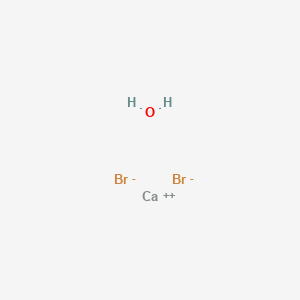
![3-Bromoimidazo[1,2-b]pyridazin-6-ol](/img/structure/B8802228.png)
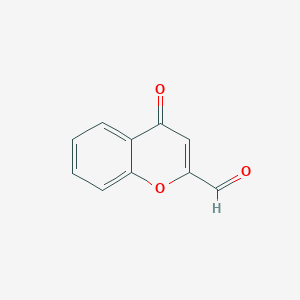
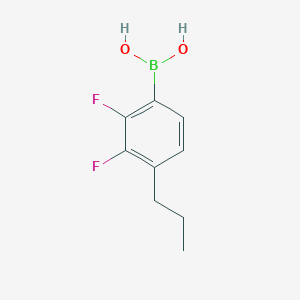
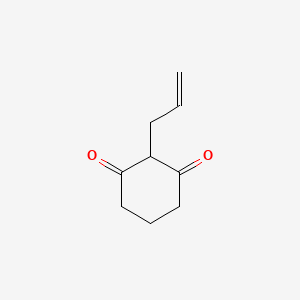
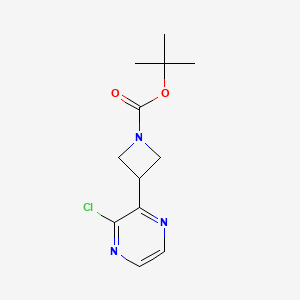
![Methyl 6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B8802279.png)
